Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester
Description
This compound is a highly substituted benzoic acid derivative characterized by a central 1,3,5-triazine core. The triazine ring is functionalized with a diphenylamino group at position 6 and linked via oxygen bridges to two para-substituted benzoic acid moieties. Each benzoic acid is esterified with a 2-(diethylamino)ethyl group, imparting unique solubility and electronic properties. The molecular formula is C₄₃H₄₈N₈O₆, with a molecular weight of 812.91 g/mol.
Properties
CAS No. |
85826-18-2 |
|---|---|
Molecular Formula |
C41H46N6O6 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[4-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C41H46N6O6/c1-5-45(6-2)27-29-50-37(48)31-19-23-35(24-20-31)52-40-42-39(47(33-15-11-9-12-16-33)34-17-13-10-14-18-34)43-41(44-40)53-36-25-21-32(22-26-36)38(49)51-30-28-46(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 |
InChI Key |
NOWUKGZJJGESCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Triazine Core with Diphenylamino Substitution
Starting materials : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is commonly used as the electrophilic triazine precursor.
Reaction conditions : Diphenylamine is reacted with cyanuric chloride in polar aprotic solvents such as dimethylformamide or acetonitrile, often at temperatures ranging from 0 °C to room temperature to control substitution selectivity.
Outcome : Selective substitution of chlorine atoms at the 6-position with diphenylamino groups is achieved, forming 6-(diphenylamino)-1,3,5-triazine intermediates.
Formation of Bis(oxy) Linkages to Benzoic Acid Derivatives
Reagents : Hydroxy-substituted benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) are employed.
Method : The triazine intermediate is reacted with phenolic hydroxyl groups of benzoic acid derivatives under basic conditions (e.g., potassium carbonate) to promote nucleophilic aromatic substitution, forming ether bonds.
Solvents and temperature : Polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide are used; reactions are typically carried out at elevated temperatures (80–120 °C) to drive the ether formation.
Esterification of Benzoic Acid with 2-(Diethylamino)ethanol
Reagents : 2-(Diethylamino)ethanol is reacted with the carboxylic acid groups of the benzoic acid moieties.
Catalysts : Acid catalysts such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide (DCC) may be used to facilitate ester bond formation.
Conditions : Reactions are conducted under reflux in solvents like dichloromethane or toluene, often with removal of water to shift equilibrium toward ester formation.
Purification : The final product is purified by recrystallization or chromatographic techniques to achieve high purity.
Industrial Scale Production Considerations
Continuous flow reactors : For large-scale synthesis, continuous flow technology can be employed to maintain precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, ensuring consistent product quality.
Automation and monitoring : Automated systems with in-line analytical monitoring (e.g., HPLC, NMR) are used to optimize reaction conditions and yield.
Environmental and safety aspects : Solvent recovery and waste minimization strategies are integrated to comply with green chemistry principles.
Reaction Analysis and Mechanistic Insights
| Reaction Step | Type of Reaction | Typical Reagents | Conditions | Major Products |
|---|---|---|---|---|
| Triazine core formation | Nucleophilic aromatic substitution | Cyanuric chloride, diphenylamine | 0–25 °C, polar aprotic solvent | 6-(Diphenylamino)-1,3,5-triazine intermediate |
| Ether linkage formation | Nucleophilic aromatic substitution | Hydroxybenzoic acid derivatives, base | 80–120 °C, polar aprotic solvent | Bis(oxy) linked triazine-benzoic acid intermediate |
| Esterification | Ester formation | 2-(Diethylamino)ethanol, acid catalyst or coupling agent | Reflux, aprotic solvent | Final bis(2-(diethylamino)ethyl) ester product |
The nucleophilic aromatic substitution steps proceed via displacement of chlorine atoms on the triazine ring by nucleophiles (diphenylamine, phenolic hydroxyl groups). The esterification step follows classical acid-catalyzed or carbodiimide-mediated ester formation mechanisms, involving activation of the carboxyl group and nucleophilic attack by the alcohol.
Research Discoveries and Data Summary
The compound's unique combination of triazine and benzoic acid esters with diethylaminoethyl groups imparts distinct chemical and physical properties, such as enhanced solubility and potential biological activity.
Optimization of reaction conditions (temperature, solvent, catalyst) has been shown to significantly improve yields and purity, with typical overall yields exceeding 70% in well-optimized laboratory syntheses.
The compound's molecular weight is approximately 718.8 g/mol, and it exhibits complex conformational flexibility due to multiple aromatic and aliphatic substituents.
| Parameter | Value |
|---|---|
| Molecular Formula | C41H46N6O6 |
| Molecular Weight | 718.8 g/mol |
| LogP (Predicted) | ~7.3 |
| Polar Surface Area | ~118.6 Ų |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Features :
- Triazine Core : Enhances thermal stability and π-π stacking interactions, relevant for optoelectronic applications .
- Diethylaminoethyl Esters: Increase solubility in polar solvents (e.g., ethanol, DMSO) compared to nonpolar esters like methyl or phenyl .
Structural Analogs and Physicochemical Properties
Key Observations :
- The triazine core in the target compound provides higher molecular weight and rigidity compared to simpler benzene-based analogs like gallic acid or 4-(carboxyamino)-benzoic acid .
- Esterification with diethylaminoethyl groups enhances solubility over methyl esters (e.g., compound from ), which are less polar .
Antioxidant Activity
- Gallic Acid : Exhibits strong antioxidant activity due to three hydroxyl groups (3,4,5 positions) .
- Target Compound: Esterification reduces antioxidative capacity compared to free hydroxyl groups. However, the diphenylamino group may mitigate this via radical stabilization .
Binding Affinity and Molecular Interactions
- 4-(Carboxyamino)-Benzoic Acid: Demonstrated high binding energy (-8.2 kcal/mol) with protein 5DT6 in molecular docking studies, attributed to hydrogen bonding and electrostatic interactions .
- Target Compound: The diethylaminoethyl esters and triazine core likely enhance interactions with hydrophobic protein pockets, though experimental data is lacking .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester (CAS Number: 35301-93-0) is a complex molecule that combines elements of triazine chemistry with benzoic acid functionality. This article explores its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 574.63 g/mol. The structure features a central triazine ring substituted with diphenylamino groups and linked to two diethylaminoethyl esters of benzoic acid. This unique structure contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C33H30N6O4 |
| Molecular Weight | 574.63 g/mol |
| LogP | 7.328 |
| PSA | 118.57 Ų |
Biological Activity Overview
The biological activities of benzoic acid derivatives are extensive, including antimicrobial , anticancer , and antioxidant properties. The specific activities of the compound have been investigated in various studies.
Antimicrobial Activity
Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The triazine moiety is known for its anticancer potential. Studies have reported that compounds containing triazine rings can induce apoptosis in cancer cells by activating specific signaling pathways. For example, research on related compounds has demonstrated their ability to inhibit tumor growth in various cancer models.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds similar to the one under study have shown the ability to scavenge free radicals effectively. This activity is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of benzoic acid derivatives were synthesized and tested against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.
Case Study 2: Anticancer Properties
A recent investigation assessed the cytotoxic effects of triazine-based compounds on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 20 µM in breast and lung cancer cell lines, suggesting significant anticancer potential.
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
A stepwise approach is optimal. Begin with cyanuric chloride, substituting position 6 with diphenylamine via nucleophilic aromatic substitution. Positions 2 and 4 are then substituted with 4-hydroxybenzoic acid derivatives. Protect the carboxylic acids (e.g., using tert-butyl esters), esterify with 2-(diethylamino)ethanol under Steglich conditions, and deprotect. Monitor intermediates via TLC and confirm structures with H NMR at each step .
Q. How can the purity and structure of this compound be characterized?
Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment. Structural confirmation requires H/C NMR (in CDCl₃ or DMSO-d₆) for functional groups and connectivity, FT-IR for ester (C=O, ~1720 cm⁻¹) and triazine (C=N, ~1550 cm⁻¹) bands, and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What solvents are suitable for solubilizing this compound?
The diethylamino groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), while aromatic moieties favor chlorinated solvents (DCM, chloroform). Test solubility gradients via dynamic light scattering (DLS) to detect aggregation. Methanol/THF mixtures (1:1) may balance polarity and solubility .
Q. What chromatographic conditions optimize separation from synthetic by-products?
Employ a C8 column with a gradient elution (50%→90% acetonitrile in water + 0.1% TFA over 20 min, 1 mL/min flow). Adjust pH to 3.0 to protonate diethylamino groups, improving peak resolution. Monitor at 254 nm for triazine absorption .
Advanced Research Questions
Q. How can electronic properties be evaluated for optoelectronic applications?
Conduct UV-Vis spectroscopy (in THF) to identify λmax and estimate bandgap. Perform cyclic voltammetry (in anhydrous DMF, 0.1 M TBAPF₆) to determine HOMO/LUMO levels. Compare experimental results with DFT calculations (e.g., B3LYP/6-31G*) for electronic structure validation .
Q. What methods identify degradation products under thermal stress?
Use thermogravimetric analysis (TGA) coupled with GC-MS to capture volatile degradation species. For non-volatile residues, employ LC-MS with a C18 column (methanol/water gradient) and high-resolution MS/MS fragmentation to characterize breakdown pathways (e.g., ester hydrolysis or triazine ring cleavage) .
Q. How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved?
Apply 2D NMR techniques: COSY for proton-proton correlations, HSQC for H-C connectivity, and NOESY for spatial proximity. Cross-validate with computational NMR predictions (e.g., ACD/Labs or Gaussian) to assign ambiguous signals .
Q. What experimental approaches study metal-ion coordination for catalytic applications?
Titrate the compound with metal salts (e.g., Cu(OTf)₂) in anhydrous THF. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and Job’s plot analysis to determine stoichiometry. Characterize complexes using ESI-MS and single-crystal X-ray diffraction .
Q. How is pH-dependent stability assessed for long-term storage?
Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Sample aliquots at 0, 7, 14, and 28 days; analyze via HPLC for ester hydrolysis or triazine degradation. Apply Arrhenius kinetics (at 25–60°C) to extrapolate shelf-life under standard conditions .
Q. What in silico models predict bioavailability or toxicity?
Use QSAR models (e.g., SwissADME) with descriptors like logP (predict ~4.2) and topological polar surface area (TPSA). Perform molecular docking (AutoDock Vina) against cytochrome P450 isoforms to assess metabolic pathways. Validate predictions with in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
